3-{[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]amino}propan-1-ol
Overview
Description
3-{[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]amino}propan-1-ol is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . This particular compound features a quinazoline core substituted with bromine and chlorine atoms, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 3-{[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]amino}propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Amination: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the Propanol Group: The final step involves the attachment of the propanol group through a nucleophilic substitution reaction with an appropriate alkyl halide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-{[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities.
Scientific Research Applications
3-{[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]amino}propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research, due to its ability to interact with specific molecular targets.
Medicine: It is explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-{[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine substituents enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound may act by interfering with signal transduction pathways, inducing apoptosis in cancer cells, or inhibiting microbial growth .
Comparison with Similar Compounds
3-{[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]amino}propan-1-ol can be compared with other quinazoline derivatives, such as:
Gefitinib: A well-known quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Erlotinib: Another EGFR inhibitor with a similar quinazoline core structure.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, also featuring a quinazoline scaffold.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and binding properties compared to other quinazoline derivatives.
Properties
IUPAC Name |
3-[[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]amino]propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O/c18-11-6-7-15-13(10-11)16(12-4-1-2-5-14(12)19)22-17(21-15)20-8-3-9-23/h1-2,4-7,10,23H,3,8-9H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKGXPVPDJNYDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NCCCO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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